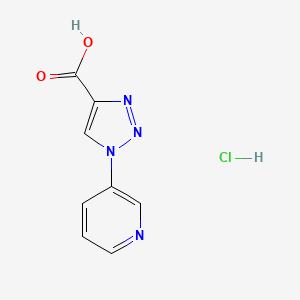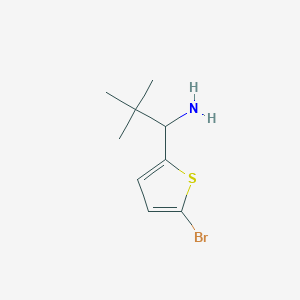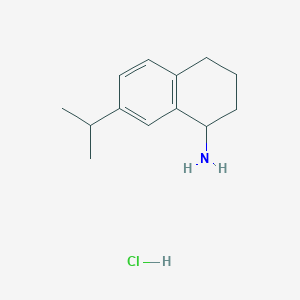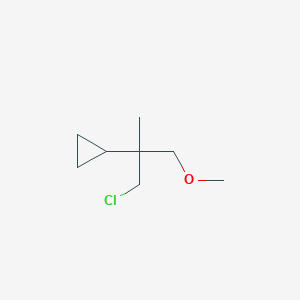
1-(Pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylic acid hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylic acid hydrochloride is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and organic synthesis. This compound features a pyridine ring fused with a triazole ring, making it a versatile scaffold for various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylic acid hydrochloride typically involves the cycloaddition reaction between azides and alkynes, known as the Huisgen cycloaddition or “click chemistry.” This reaction is often catalyzed by copper(I) ions and proceeds under mild conditions, making it highly efficient and selective .
Industrial Production Methods: Industrial production of this compound can be scaled up using continuous flow reactors, which allow for precise control over reaction conditions and improved safety. The use of automated systems ensures consistent product quality and reduces the risk of human error .
Analyse Des Réactions Chimiques
Types of Reactions: 1-(Pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are possible, where the triazole ring can be functionalized with different substituents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted triazole derivatives.
Applications De Recherche Scientifique
1-(Pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylic acid hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Employed in the development of enzyme inhibitors and probes for biological studies.
Medicine: Investigated for its potential as an anti-cancer and anti-inflammatory agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-(Pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylic acid hydrochloride involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biochemical pathways, leading to therapeutic effects such as anti-cancer activity .
Comparaison Avec Des Composés Similaires
- 1-(Pyridin-2-yl)-1H-1,2,3-triazole-4-carboxylic acid hydrochloride
- 1-(Pyridin-4-yl)-1H-1,2,3-triazole-4-carboxylic acid hydrochloride
- 1-(Pyridin-3-yl)-1H-1,2,3-triazole-5-carboxylic acid hydrochloride
Uniqueness: 1-(Pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylic acid hydrochloride stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. This compound exhibits higher selectivity and potency in certain biological assays compared to its analogs .
Propriétés
Formule moléculaire |
C8H7ClN4O2 |
|---|---|
Poids moléculaire |
226.62 g/mol |
Nom IUPAC |
1-pyridin-3-yltriazole-4-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C8H6N4O2.ClH/c13-8(14)7-5-12(11-10-7)6-2-1-3-9-4-6;/h1-5H,(H,13,14);1H |
Clé InChI |
VBZGTAIQYBLIEW-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CN=C1)N2C=C(N=N2)C(=O)O.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[3-(2-Aminoethyl)phenyl]-N,N-dimethylaniline](/img/structure/B13243031.png)
![2-[(2-Methylcyclohexyl)amino]propan-1-ol](/img/structure/B13243033.png)


![7-(Aminomethyl)-4-propyl-1H,2H,3H,4H-pyrido[2,3-b]pyrazin-2-one](/img/structure/B13243048.png)



![(Furan-2-yl)[4-(trifluoromethyl)phenyl]methanol](/img/structure/B13243067.png)


![2-{[4-(Propan-2-yl)cyclohexyl]amino}propane-1,3-diol](/img/structure/B13243099.png)

